Benzylic Spacer Increases Flexibility and Lipophilicity Relative to the Phenyl Analog
Compared to the closest commercially available analog, N-(4-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide (CAS 484039-53-4), the target compound incorporates a benzylic methylene group (-CH₂-) between the amide nitrogen and the 4-methoxyphenyl ring. This insertion increases the molecular weight from 295.30 Da to 309.32 Da, adds one rotatable bond (from 4 to 5), and is predicted to elevate logP by approximately 0.5–0.8 log units based on the addition of a hydrophobic methylene unit . The increased lipophilicity and conformational freedom can enhance passive membrane permeability but may also reduce aqueous solubility, directly impacting formulation and assay conditions.
| Evidence Dimension | Physicochemical profile (MW, rotatable bonds, logP) comparison |
|---|---|
| Target Compound Data | MW = 309.32 g/mol; 5 rotatable bonds; logP ~2.0–2.3 (estimated) |
| Comparator Or Baseline | N-(4-Methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide: MW = 295.30 g/mol; 4 rotatable bonds; logP = 1.44 (ACD/LogP) |
| Quantified Difference | ΔMW = +14 g/mol; Δrotatable bonds = +1; ΔlogP ≈ +0.5–0.8 (estimated) |
| Conditions | Predicted physicochemical properties from ACD/Labs Percepta Platform; ChemSpider data for comparator |
Why This Matters
The benzylic spacer directly impacts ADME parameters in drug discovery programs; purchasing the exact analog ensures consistent permeability and metabolic stability profiling across SAR series.
